Product packaging for 3-Hydroxymethyl-4,5-dichloroisothiazole(Cat. No.:)

3-Hydroxymethyl-4,5-dichloroisothiazole

Cat. No.: B8329961
M. Wt: 184.04 g/mol
InChI Key: KJCSNXOBSSRNMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Hydroxymethyl-4,5-dichloroisothiazole is a chemical intermediate designed for research and development, particularly in agrochemistry. This compound features a hydroxymethyl functional group attached to a dichlorinated isothiazole core, a privileged scaffold known for its broad biological activity . Researchers value this structure for constructing novel compounds with potential fungicidal activity. The dichloroisothiazole moiety is a key structural component in known systemic acquired resistance (SAR) inducers, such as Isotianil , and is extensively investigated in fungicide discovery for targeting the mitochondrial cytochrome bc1 complex (Complex III) . The presence of the hydroxymethyl group offers a versatile handle for further chemical modification, enabling conjugation, etherification, or esterification to create diverse derivative libraries for structure-activity relationship (SAR) studies . Its primary research applications include serving as a synthetic precursor for novel isothiazole-containing strobilurin analogs and as a core building block in the design of potential plant defense elicitors . This product is strictly for research and further manufacturing purposes and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H3Cl2NOS B8329961 3-Hydroxymethyl-4,5-dichloroisothiazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H3Cl2NOS

Molecular Weight

184.04 g/mol

IUPAC Name

(4,5-dichloro-1,2-thiazol-3-yl)methanol

InChI

InChI=1S/C4H3Cl2NOS/c5-3-2(1-8)7-9-4(3)6/h8H,1H2

InChI Key

KJCSNXOBSSRNMM-UHFFFAOYSA-N

Canonical SMILES

C(C1=NSC(=C1Cl)Cl)O

Origin of Product

United States

Chemical Reactivity and Mechanistic Transformations of 3 Hydroxymethyl 4,5 Dichloroisothiazole Derivatives

Reactivity Governed by the Isothiazole (B42339) Heterocycle Aromaticity

The isothiazole ring system is characterized by its aromatic nature, a consequence of the delocalized π-electron system within the five-membered ring. medwinpublishers.com This aromaticity is a determining factor in the chemical reactivity of isothiazole derivatives, including 3-Hydroxymethyl-4,5-dichloroisothiazole. Isothiazoles are generally stable, aromatic molecules. medwinpublishers.com The degree of aromaticity in isothiazole has been shown to be greater than that of pyrazole (B372694) and isoxazole. medwinpublishers.com This inherent stability influences the conditions required for chemical transformations.

Acid-catalyzed hydrogen exchange studies have been employed to compare the reactivity of various aromatic rings. Such studies indicate that the 4-position of isothiazole is somewhat less reactive than the corresponding position in thiophene. chempedia.info Nevertheless, the isothiazole ring is considerably more reactive than benzene (B151609) at its preferred positions. chempedia.info The aromatic character of the isothiazole ring allows it to undergo reactions typical of heteroaromatic compounds. researchgate.net

Role of Chlorine Substituents in Directing Reactivity and Selectivity

The presence of chlorine atoms at the 4 and 5-positions of the isothiazole ring significantly influences the reactivity and selectivity of this compound. Halogen-containing isothiazoles, particularly chlorinated ones, are valuable synthetic building blocks for creating a diverse range of substituted isothiazoles. thieme-connect.comthieme-connect.com The chlorine substituents can increase the lipophilicity of the molecule, which can affect its partitioning in different phases of a reaction mixture. researchgate.net

The introduction of chlorine atoms can modulate the electronic properties of the isothiazole ring, making certain positions more susceptible to nucleophilic attack. researchgate.net Isothiazoles that contain chlorine atoms at the 4 and 5-positions and an electron-withdrawing group at the 3-position are known to readily undergo nucleophilic substitution reactions. thieme-connect.com The chlorine substituent at the 5-position of the isothiazolinone ring, a related class of compounds, has been found to increase the reactivity towards thiols. nih.gov The carbon-chlorine bond can exhibit oxidation activities, and the presence of chlorine atoms can increase the electrophilic reactivity of more distant carbon atoms by altering the electronic properties of the molecule. researchgate.net The influence of chlorine as a substituent is empirical and can either enhance or diminish the reactivity of the parent molecule. researchgate.netutuvolter.fi

Reaction Mechanisms of Hydroxymethyl Group Transformations

The hydroxymethyl group at the 3-position of this compound is a key site for various chemical transformations. Reactions involving the substitution of the hydroxyl group are fundamental for preparing functional derivatives. libretexts.org Similar to alcohols, the hydroxyl group is a poor leaving group, and its transformation often necessitates prior conversion to a better leaving group. libretexts.org

One common transformation is the conversion of the hydroxymethyl group to a chloromethyl group. For instance, (4,5-dichloroisothiazol-3-yl)arylmethanols can be reacted with thionyl chloride to yield the corresponding (1,2-azol-3-yl)arylchloromethanes. researchgate.net This transformation allows for subsequent nucleophilic substitution reactions where the chlorine atom can be replaced by various nucleophiles. researchgate.net

Another important reaction is esterification, where the carboxylic acid reacts with the hydroxymethyl group in an acid-catalyzed reversible reaction. libretexts.org The mechanism of such acyl substitution reactions often proceeds through a tetrahedral intermediate. libretexts.org Acid catalysis is crucial to enhance the electrophilic character of the carbonyl carbon, facilitating the attack by the nucleophilic oxygen of the alcohol. libretexts.org

The Ritter reaction provides a pathway to transform the hydroxyl group into an amino function. For example, (4,5-dichloroisothiazol-3-yl)phenylmethanol reacts with acetonitrile (B52724) in the presence of anhydrous formic acid and catalytic amounts of concentrated sulfuric acid to produce a substituted acetamide (B32628). researchgate.net Subsequent hydrolysis of the acetamide yields the corresponding amine hydrochloride. researchgate.net

Starting Material Reagent(s) Product Reaction Type
(4,5-dichloroisothiazol-3-yl)arylmethanolsThionyl chloride(1,2-azol-3-yl)arylchloromethanesChlorination
(4,5-dichloroisothiazol-3-yl)phenylmethanolAcetonitrile, HCOOH, H₂SO₄Substituted acetamideRitter Reaction
Substituted acetamideHCl(4,5-dichloroisothiazol-3-yl)phenylmethylamine hydrochlorideHydrolysis

Complexation Chemistry of Isothiazole Ligands with Transition Metals

The isothiazole scaffold is of significant interest in coordination chemistry. thieme-connect.comthieme-connect.com The nitrogen and sulfur atoms within the isothiazole ring can act as donor atoms, allowing these molecules to function as ligands for transition metals. researchgate.netresearchgate.netnih.gov

The synthesis of isothiazole-metal complexes is an area of growing research. thieme-connect.comthieme-connect.com The ligand environment around the metal ion plays a crucial role in determining the properties of the resulting complex. thieme-connect.comthieme-connect.com Various transition metals, including zinc(II), cobalt(II), copper(II), nickel(II), and platinum(II), have been used to form complexes with alkyl-substituted thiazoles, a related class of compounds. acs.org

The synthesis of first-row transition metal-thiazole complexes often involves reacting the corresponding thiazole (B1198619) ligand with a metal halide. nih.gov For example, zinc-thiazole metal complexes have been synthesized by mixing the thiazole ligand with zinc halides at room temperature. nih.gov Similarly, nickel-thiazole complexes can be prepared by refluxing the metal source with the ligand in an inert atmosphere. nih.gov

Characterization of these complexes is typically carried out using a variety of spectroscopic and analytical techniques. These include FT-IR, UV-Vis, ¹H-NMR, and ¹³C-NMR spectroscopy, as well as mass spectrometry and elemental analysis. nih.govorientjchem.org Electronic spectral measurements are particularly important for determining the stereochemistry and geometry of transition metal complexes based on their d-d transitions. nih.gov

Metal Ion Ligand Type General Synthetic Method Characterization Techniques
Zn(II)5-N-Arylaminothiazoles with pyridyl groupsMixing ligand with zinc halides at room temperatureESI-Mass Spectrometry, X-ray Analysis
Ni(II)5-N-Arylaminothiazoles with pyridyl groupsRefluxing metal source with ligand under inert atmosphereESI-Mass Spectrometry, X-ray Analysis
VO(IV), Cr(III), Fe(II), Co(II), Ni(II), Cu(II), Zn(II)Aminothiazole-derived Schiff basesChelation in a 1:2 metal:ligand molar ratioFT-IR, UV-Vis, ¹H-NMR, ¹³C-NMR, Mass Spectrometry, Elemental Analysis

Isothiazole-metal complexes have shown promise as catalysts in various organic reactions. thieme-connect.comthieme-connect.com The coordination of the isothiazole ligand to the metal center can modulate the metal's catalytic activity and selectivity. nih.gov Schiff base-metal complexes, including those derived from thiazoles, have demonstrated good catalytic activity in a range of reactions. nih.gov These types of ligands are significant in controlling the course of organic reactions catalyzed by their transition metal complexes. orientjchem.org

While the direct catalytic applications of complexes of this compound are not extensively detailed in the provided search results, the broader class of isothiazole and thiazole-metal complexes serves as a promising area for the development of new catalysts. thieme-connect.comthieme-connect.comresearchgate.net For instance, thiazolium ions, which are structurally related, are effective catalysts in benzoin (B196080) condensations. researchgate.net The potential for isothiazole-metal complexes in catalysis is an active area of research, with a focus on developing efficient and selective catalytic systems. thieme-connect.comthieme-connect.comresearchgate.net

Mechanistic Investigations of Biological Activities Attributed to 3 Hydroxymethyl 4,5 Dichloroisothiazole Derivatives

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives

The biological activity of derivatives based on the 4,5-dichloroisothiazole scaffold is significantly influenced by the nature and position of their substituents. Structure-activity relationship (SAR) studies have been instrumental in optimizing their potency as agrochemicals. Research has shown that the introduction of different functional groups can modulate the fungicidal, insecticidal, and herbicidal efficacy of these compounds. acs.org

For fungicidal derivatives, the linkage between the 3,4-dichloroisothiazole core and other pharmacophores is critical. In a series of 3,4-dichloroisothiazole-based strobilurin derivatives, the linker was found to play a crucial role in the potency and spectrum of fungicidal activity. nih.gov Specifically, a derivative featuring a cis-methoxy oxime ether as the linker demonstrated superior activity against a range of plant pathogens. nih.gov Further modification by replacing a carboxylic ester with a carboxamide in this series led to the identification of a highly potent compound. nih.gov

In another study, novel 3,4-dichloroisothiazole-based cycloalkylsulfonamides were synthesized and evaluated against Botrytis cinerea. The SAR analysis revealed that compounds incorporating a five-membered ring in the cycloalkylsulfonamide moiety possessed the highest activity. nih.gov For instance, compound 3j in that series showed a prominent inhibitory effect on mycelial growth, with EC50 and EC80 values of 1.4 and 23.7 µg/mL, respectively. nih.gov

Similarly, in a series of isothiazole (B42339)thiazole (B1198619) derivatives designed to have dual fungicidal and systemic acquired resistance activity, modifications to the terminal part of the molecule significantly impacted efficacy. Compound 6u , an isothiazole-thiazole derivative, showed exceptionally high in vivo activity against oomycetes like Pseudoperonospora cubensis and Phytophthora infestans, with EC50 values of 0.046 mg L⁻¹ and 0.20 mg L⁻¹, respectively. nih.govrsc.org

Table 1: SAR of Selected 3,4-Dichloroisothiazole Derivatives Against Fungal Pathogens

Compound Series Key Structural Feature Target Pathogen Activity (EC50) Source
Cycloalkylsulfonamides Five-membered cycloalkyl ring Botrytis cinerea 1.4 µg/mL nih.gov
Isothiazole-thiazoles Specific terminal amide group Pseudoperonospora cubensis 0.046 mg L⁻¹ nih.govrsc.org
Isothiazole-thiazoles Specific terminal amide group Sclerotinia sclerotiorum 0.22 mg L⁻¹ rsc.org
Strobilurin Derivatives cis-methoxy oxime ether linker Various fungi <1 µg mL⁻¹ against 5 fungi nih.gov

For insecticidal activity, SAR studies on 3-isothiazolol derivatives indicated that substitutions at the 5-position of the isothiazole ring were important. rsc.org Analogs with various aromatic substituents exhibited good insecticidal activity against Drosophila melanogaster and Spodoptera litura. rsc.org

Herbicidal activity has also been explored. A series of aminoisothiazolamides showed potent herbicidal effects, with the activity being strongly correlated to the inhibition of the target enzyme, Lysyl-tRNA synthetase 1. nih.gov

Insights into Antifungal Action Mechanisms

Derivatives of 4,5-dichloroisothiazole exert their antifungal effects through diverse and specific mechanisms of action, often targeting crucial cellular processes in pathogenic fungi. One significant mode of action identified is the disruption of mitochondrial respiration. nih.gov Certain 3,4-dichloroisothiazole-based strobilurin analogues act as inhibitors of the cytochrome bc1 complex (Complex III) at the Qo site. nih.gov This inhibition blocks the electron transfer between cytochrome b and cytochrome c1, which is essential for ATP synthesis. nih.gov The disruption of this process ultimately leads to the cessation of fungal growth. nih.gov

Another validated target for some dichloroisothiazole derivatives is the oxysterol-binding protein (OSBP). nih.govrsc.org Molecular docking and cross-resistance studies have shown that certain isothiazole–thiazole compounds, such as derivative 6u , likely act on the same target site as oxathiapiprolin, a known OSBP inhibitor. nih.govrsc.orgresearchgate.net OSBPs are involved in lipid transport and signaling, and their inhibition disrupts vital cellular functions in oomycetes. nih.govrsc.org The thiazole ring of one such derivative was predicted to interact with a key tryptophan residue (Trp762) in the protein's active site. rsc.orgrsc.org

Other studies suggest that some derivatives may function by physically damaging fungal cell structures. Morphological investigations using scanning electron microscopy on fungi treated with certain antifungal compounds have shown that they can cause the hyphae to break and the cell membrane integrity to be destroyed, leading to the leakage of cytoplasmic contents and inhibiting fungal reproduction. mdpi.com

Beyond direct fungicidal activity, a key mechanism for the efficacy of 3,4-dichloroisothiazole derivatives is their ability to induce systemic acquired resistance (SAR) in host plants. nih.govnih.govrsc.org This "plant elicitor" activity activates the plant's own defense mechanisms, providing broad-spectrum and durable protection against subsequent pathogen attacks. nih.govrsc.org

The induction of SAR by these compounds is primarily mediated through the activation of the salicylic (B10762653) acid (SA) signaling pathway. nih.govnih.gov Salicylic acid is a key plant hormone that triggers plant immunity responses. mdpi.com Treatment with active 3,4-dichloroisothiazole derivatives has been shown to significantly up-regulate the expression of pathogenesis-related (PR) genes, which are markers for SAR activation. nih.govrsc.org For example, the isothiazole–thiazole derivative 6u caused a 43-fold increase in the expression of the pr1 gene after 24 hours and a 122-fold increase after 48 hours in treated plants. nih.govrsc.orgrsc.org

Mechanistic Understanding of Broad-Spectrum Agrochemical Activities

Certain derivatives of the isothiazole scaffold have demonstrated potent insecticidal properties, primarily by acting as neurotoxins. rsc.orgacs.org The primary target for these insecticidal compounds is the ionotropic γ-aminobutyric acid (GABA) receptor (iGABAR) in the insect nervous system. rsc.orgacs.org GABA is the main inhibitory neurotransmitter in insects, and its receptors are crucial for regulating nerve impulses.

Isothiazole-based insecticides function as competitive antagonists of these GABA receptors. rsc.orgacs.org By binding to the receptor, they block the normal inhibitory action of GABA, leading to hyperexcitation of the central nervous system, paralysis, and eventual death of the insect. mdpi.com Molecular docking studies have provided insights into this interaction, suggesting that the hydroxyl group of the isothiazole ring can form hydrogen bonds with key amino acid residues (such as R53 and S118) within the insect iGABAR. rsc.org This binding prevents the chloride ion channel from opening in response to GABA, thereby disrupting neurotransmission. acs.org This mechanism of action is distinct from many commercial insecticides, making these compounds valuable for managing resistance in insect populations. rsc.org Other research has pointed to the potential neurotoxic effects of isothiazolinones through mechanisms such as reducing intracellular ATP levels in neuronal cells and impairing mitochondrial function. nih.govresearchgate.net

The isothiazole chemical class also includes compounds with significant herbicidal and plant-growth regulatory activities. nih.govrsc.org The mechanism of action for these phytotoxic effects involves the inhibition of fundamental biochemical pathways essential for plant survival and growth.

A key herbicidal mechanism identified for aminoisothiazolamide derivatives is the inhibition of Lysyl-tRNA synthetase 1 (KRS1). nih.gov This enzyme plays a critical role in protein biosynthesis by attaching the amino acid lysine (B10760008) to its corresponding transfer RNA (tRNA). The inhibition of KRS1 halts protein synthesis, leading to rapid cessation of growth and eventual death of the plant. nih.gov The discovery of this novel mode of action is particularly important for managing the evolution of herbicide resistance in weeds. nih.gov

Furthermore, isothiazolopyridone derivatives have been developed for use as both herbicides and plant growth regulators, indicating that the isothiazole scaffold can be modified to influence various aspects of plant physiology. google.com While the precise mechanism for all such regulatory activities is an area of ongoing research, it underscores the versatility of the isothiazole core in developing a range of agrochemicals with diverse biological targets. rsc.org

Exploration of Antiviral Properties at a Molecular Level

Isothiazole derivatives have demonstrated a notable breadth of antiviral activity against a diverse range of both RNA and DNA viruses. Research has focused on identifying the spectrum of this activity and the classes of viruses susceptible to these compounds.

Detailed screening has revealed that certain isothiazole derivatives are effective against picornaviruses, a family of RNA viruses that includes poliovirus and rhinovirus. For instance, the compound 3-methylthio-5-(4-OBn-phenyl)-4-isothiazolecarbonitrile was identified as having a broad antipicornavirus spectrum of action. nih.govnih.gov This led to the synthesis and evaluation of a new series of 3-methylthio-5-aryl-4-isothiazolecarbonitriles. nih.gov These compounds were tested against a panel of 17 human rhinovirus (HRV) serotypes, showing particular efficacy against HRV 86, HRV 39, and HRV 89. nih.gov

Further studies evaluated other isothiazole compounds, such as 5-phenyl-3-(4-cyano-5-phenylisothiazol-3-yl) disulphanyl-4-isothiazolecarbonitrile and S-(4-cyano-5-phenylisothiazol-3-yl)-O-ethyl thiocarbonate. nih.gov These were initially found to be effective against HIV-1 and HIV-2. nih.gov Subsequent testing against a wider array of viruses showed high selectivity indexes for Poliovirus 1 and Echovirus 9. nih.gov A newly synthesized derivative, S-[4-cyano-5-(4-OBn-phenyl)isothiazol-3-yl]-O-ethyl thiocarbonate, was active against several rhinovirus serotypes, Coxsackie B1, and the measles virus. nih.gov Another isothiazole derivative, known as denotivir, is utilized for its activity against herpes virus infections. medwinpublishers.com

While these studies document the potent inhibitory effects of isothiazole derivatives on viral replication, the precise molecular targets within the viral life cycle are not extensively detailed in the available literature. The activity is demonstrated by the inhibition of viral effects on cell cultures, but the specific viral enzymes or processes being inhibited, such as viral entry, reverse transcriptase, or protease activity, remain a subject for further investigation. nih.govnih.gov

Isothiazole DerivativeTarget Virus(es)Reported Activity / FindingReference
5-phenyl-3-(4-cyano-5-phenylisothiazol-3-yl) disulphanyl-4-isothiazolecarbonitrilePoliovirus 1, Echovirus 9, HIV-1, HIV-2High Selectivity Index (SI): 223 (Poliovirus 1), 334 (Echovirus 9) nih.gov
S-(4-cyano-5-phenylisothiazol-3-yl)-O-ethyl thiocarbonatePoliovirus 1, Echovirus 9, HIV-1, HIV-2High Selectivity Index (SI): 828 (Poliovirus 1), 200 (Echovirus 9) nih.gov
S-[4-cyano-5-(4-OBn-phenyl)isothiazol-3-yl]-O-ethyl thiocarbonateRhinoviruses (2, 39, 86, 89), Coxsackie B1, Measles virusDemonstrated activity against tested viruses. nih.gov
3-methylthio-5-aryl-4-isothiazolecarbonitrilesHuman Rhinoviruses (HRV), Polio 1, ECHO 9, Coxsackie B1Broad spectrum activity; compound with a butyl group showed lowest IC50 against Coxsackie B1 and measles. nih.gov
DenotivirHerpes virusUsed as an antiviral drug against herpes infections. medwinpublishers.com

Investigation of Enzyme Modulation and Receptor Binding Mechanisms

The biological effects of isothiazole derivatives are not limited to antiviral activity; they have also been found to interact with and modulate host enzymes and receptors. These interactions suggest that the isothiazole scaffold can be adapted to target various physiological pathways.

One area of investigation is the interaction with nuclear receptors. A promising class of isothiazole-containing inhibitors of the nuclear bile acid receptor FXR has been identified. thieme-connect.com This receptor plays a crucial role in regulating bile acid, lipid, and glucose metabolism, and its inhibitors are being explored for the treatment of liver diseases. thieme-connect.com

In addition to nuclear receptors, isothiazole derivatives have been developed as enzyme inhibitors. For example, isothiazole structures have been incorporated into analogues of cyclooxygenase (COX-1) inhibitors. thieme-connect.com The synthesis of an isothiazole derivative from an isoxazole-based COX-1 inhibitor demonstrates the utility of this scaffold in targeting enzymes involved in inflammation. thieme-connect.com

Furthermore, the isothiazole ring is a component of compounds designed to act as competitive antagonists of insect GABA receptors, indicating a potential application in pest control through the modulation of neurotransmitter receptors. thieme-connect.com

Enzyme / Receptor TargetEffect of Isothiazole DerivativePotential ApplicationReference
Nuclear Bile Acid Receptor (FXR)InhibitionTreatment of liver diseases thieme-connect.com
Cyclooxygenase-1 (COX-1)InhibitionAnti-inflammatory agents thieme-connect.com
Insect GABA ReceptorsAntagonismPesticides thieme-connect.com

Synergistic Effects of Isothiazole Derivatives with Bioactive Substances

The combination of different bioactive compounds can lead to synergistic effects, where the combined efficacy is greater than the sum of the individual effects. While the investigation of isothiazole derivatives in synergistic drug combinations for therapeutic purposes is a developing field, there are documented instances of their use to enhance the activity of other molecules.

While the molecular basis for this herbicidal synergy is specific to plant biology, it establishes the principle that isothiazole derivatives can act as effective combination agents. Further research is needed to explore potential synergistic effects with other antiviral or bioactive therapeutic substances to determine if similar enhancements in efficacy can be achieved in a clinical setting.

Advanced Spectroscopic and Crystallographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

NMR spectroscopy is a cornerstone technique for the structural characterization of organic molecules, providing detailed information about the chemical environment of individual atoms. For 3-Hydroxymethyl-4,5-dichloroisothiazole, 1D and 2D NMR experiments are crucial for verifying its unique framework.

Proton (¹H) NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In this compound, the key signals correspond to the protons of the hydroxymethyl (-CH₂OH) group.

Methylene (B1212753) Protons (-CH₂): The two protons on the methylene group attached to the C3 position of the isothiazole (B42339) ring are expected to produce a singlet or a doublet, depending on the coupling with the hydroxyl proton. In many solvents, this appears as a singlet around δ 4.5-5.0 ppm.

Hydroxyl Proton (-OH): The hydroxyl proton typically appears as a broad singlet, and its chemical shift is highly dependent on the solvent, concentration, and temperature. It can exchange with deuterium (B1214612) in solvents like D₂O, causing the signal to disappear, which is a useful diagnostic test.

In studies of related substituted thiazole (B1198619) derivatives, the chemical shifts of protons on substituent groups are well-documented. mdpi.com For instance, methyl groups attached to a thiazole ring appear in the δ 2.2-2.5 ppm range. mdpi.com This foundational data allows for the predictable assignment of signals in novel derivatives of this compound.

Table 1: Representative ¹H NMR Data for Functional Groups in Isothiazole Derivatives This table is illustrative, based on typical chemical shift ranges for the specified functional groups.

Functional GroupRepresentative Chemical Shift (δ, ppm)Multiplicity
-CH₂OH (Methylene)4.5 - 5.0Singlet (s) or Doublet (d)
-CH₂OH (Hydroxyl)Variable (e.g., 2.0 - 4.0)Broad Singlet (br s)
Ring-CH₃2.2 - 2.5Singlet (s)

Carbon-13 (¹³C) NMR spectroscopy is used to determine the structure of the carbon backbone of a molecule. For this compound, three distinct signals are expected for the isothiazole ring carbons and one for the hydroxymethyl carbon.

Isothiazole Ring Carbons (C3, C4, C5): The chemical shifts of these carbons are influenced by the electronegativity of the adjacent nitrogen, sulfur, and chlorine atoms. The C4 and C5 carbons, being directly bonded to chlorine atoms, are expected to be significantly deshielded, appearing downfield. The C3 carbon, attached to the hydroxymethyl group, will also have a characteristic shift. In related 1,3-benzazoles, carbons adjacent to the heteroatom (like C2) are deshielded. mdpi.com For 2-acetylamino-1,3,4-thiadiazole derivatives, the C2 and C5 ring carbons appear in the range of δ 147-170 ppm. researchgate.net

Hydroxymethyl Carbon (-CH₂OH): The carbon of the hydroxymethyl group is expected to appear in the typical range for an sp³-hybridized carbon attached to an oxygen atom, generally around δ 60-70 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table presents predicted chemical shifts based on known substituent effects and data from similar heterocyclic systems.

Carbon AtomPredicted Chemical Shift (δ, ppm)
C3~160 - 170
C4~120 - 130
C5~145 - 155
-CH₂OH~60 - 70

While 1D NMR provides essential information, 2D NMR techniques are often required for unambiguous structural assignment, especially for more complex derivatives. researchgate.netweebly.com These experiments reveal correlations between nuclei, confirming the molecular connectivity. numberanalytics.comnih.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the directly attached carbon atoms. numberanalytics.com For this compound, an HSQC spectrum would show a cross-peak connecting the signal of the -CH₂- protons with the signal of the -CH₂OH carbon, confirming the assignment of both.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. numberanalytics.com In derivatives of this compound with additional proton-bearing substituents, COSY is invaluable for mapping out adjacent proton networks.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

In the mass spectrum of a dichlorinated compound like this compound, the molecular ion peak would exhibit a characteristic isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes), providing a clear signature for its presence.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. nih.govchromatographyonline.com This capability is crucial for confirming the identity of a newly synthesized compound and distinguishing it from other compounds with the same nominal mass. nih.gov

For this compound (C₄H₃Cl₂NOS), HRMS can verify its elemental formula by matching the experimentally measured mass to the calculated exact mass with a high degree of precision (typically within 5 ppm). chromatographyonline.com In studies of other novel thiazole derivatives, HRMS has been used to confirm the molecular formula by identifying the [M-H]⁺ or [M+H]⁺ ions, with observed m/z values closely matching the calculated values. nih.gov

Table 3: HRMS Data for this compound

ParameterValue
Molecular FormulaC₄H₃Cl₂NOS
Calculated Exact Mass ([M] for ³⁵Cl₂)198.9261
Expected Observation ([M+H]⁺)199.9333

Hyphenated techniques, which couple a separation method with a detection method, are vital in modern chemical analysis. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) combines the powerful separation capabilities of HPLC with the sensitive and specific detection of MS. researchgate.net

This technique is particularly useful for monitoring the progress of a chemical reaction in real-time. researchgate.net For instance, in the synthesis of this compound, HPLC-MS could be used to:

Track the consumption of starting materials.

Monitor the formation of the desired product.

Detect the presence of any intermediates or by-products.

By monitoring the ion corresponding to the mass of this compound, chemists can optimize reaction conditions such as temperature, time, and catalyst loading to maximize yield and purity. The use of HPLC-MS/MS, which involves further fragmentation of selected ions, can provide even greater certainty in peak identification during complex reaction monitoring. nih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are powerful, non-destructive techniques used to probe the molecular structure and electronic properties of compounds. While specific experimental spectra for this compound are not widely available in the surveyed literature, the expected spectroscopic features can be inferred based on its constituent functional groups.

Infrared (IR) Spectroscopy is instrumental in identifying the characteristic vibrational modes of a molecule. For this compound, the IR spectrum is expected to exhibit distinct absorption bands corresponding to its key functional groups. A broad absorption band would be anticipated in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxymethyl group. The C-H stretching vibrations of the methylene group would likely appear in the 2850-3000 cm⁻¹ range. Furthermore, characteristic peaks corresponding to the C=N and C-S stretching vibrations within the isothiazole ring would be expected, providing confirmation of the core heterocyclic structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound would be expected to show absorption bands corresponding to π→π* and n→π* transitions associated with the isothiazole ring. The position and intensity of these bands are influenced by the electronic nature of the substituents on the ring. The presence of the hydroxymethyl group and the two chlorine atoms would modulate the energy of these transitions.

A summary of the expected spectroscopic data is presented in the interactive table below.

Spectroscopic TechniqueFunctional Group/TransitionExpected Wavenumber (cm⁻¹)/Wavelength (nm)
Infrared (IR)O-H Stretch (Hydroxymethyl)3200-3600 (broad)
Infrared (IR)C-H Stretch (Methylene)2850-3000
Infrared (IR)C=N Stretch (Isothiazole)~1600-1650
Infrared (IR)C-S Stretch (Isothiazole)~600-800
UV-Visibleπ→π* (Isothiazole Ring)Data not available
UV-Visiblen→π* (Isothiazole Ring)Data not available

Note: The values in this table are based on general spectroscopic principles and data for analogous compounds, as specific experimental data for this compound was not found in the reviewed literature.

Single-Crystal X-ray Diffraction for Solid-State Structural Elucidation

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystallographic study for this compound has not been identified in the surveyed scientific literature, the application of this technique would provide invaluable information regarding its molecular geometry and intermolecular interactions. Research on other 3-substituted 4,5-dichloroisothiazoles has demonstrated the utility of this method in understanding their solid-state structures.

A single-crystal X-ray diffraction analysis of this compound would yield a detailed set of atomic coordinates, from which precise bond lengths, bond angles, and torsion angles can be calculated. This data would provide unequivocal confirmation of the connectivity of the atoms and the conformation of the hydroxymethyl group relative to the isothiazole ring.

The expected data from such an analysis would be presented in a table similar to the one below, which is currently populated with placeholder information due to the absence of specific experimental data.

ParameterAtoms InvolvedValue (Å or °)
Bond LengthC(3)-C(6)Data not available
Bond LengthC(6)-O(1)Data not available
Bond LengthC(4)-Cl(1)Data not available
Bond LengthC(5)-Cl(2)Data not available
Bond AngleN(2)-C(3)-C(6)Data not available
Bond AngleC(3)-C(6)-O(1)Data not available
Torsion AngleN(2)-C(3)-C(6)-O(1)Data not available

Note: The data in this table is illustrative of what would be obtained from a single-crystal X-ray diffraction study. Specific experimental values for this compound are not available in the public domain based on the conducted search.

Beyond the individual molecular structure, single-crystal X-ray diffraction reveals how molecules are arranged in the crystal lattice. This includes the identification and characterization of intermolecular interactions such as hydrogen bonds, halogen bonds, and van der Waals forces, which govern the crystal packing.

For this compound, the hydroxyl group is capable of acting as a hydrogen bond donor, while the nitrogen and oxygen atoms can act as hydrogen bond acceptors. The chlorine atoms on the isothiazole ring could also participate in halogen bonding. The analysis of these interactions is crucial for understanding the stability and physical properties of the crystalline material. Studies on analogous 3-substituted 4,5-dichloroisothiazoles have highlighted the prevalence of π-stacking interactions between the isothiazole rings as a recurring motif in their solid-state structures.

A detailed analysis of the crystal packing would typically involve the generation of packing diagrams and the quantification of intermolecular contact distances and angles, as illustrated in the hypothetical data table below.

Interaction TypeDonor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)D-H···A (°)
Hydrogen BondO-H···NData not availableData not availableData not availableData not available
Halogen BondC-Cl···N/OData not availableData not availableData not availableData not available
π-π StackingIsothiazole···IsothiazoleN/AData not availableData not availableN/A

Note: This table represents the type of data that would be generated from a crystallographic analysis of intermolecular interactions. Specific experimental data for this compound is not available in the reviewed literature.

Emerging Research Applications of 3 Hydroxymethyl 4,5 Dichloroisothiazole and Its Derivatives

Development of Next-Generation Agrochemical Leads with Novel Mechanisms

The 4,5-dichloroisothiazole core is a potent pharmacophore in the design of novel agrochemicals, particularly fungicides and insecticides. Research has demonstrated that derivatives of this scaffold exhibit significant biological activity, often through mechanisms that differ from existing commercial products, making them valuable leads for overcoming resistance issues.

One of the key mechanisms of action for certain 3,4-dichloroisothiazole derivatives is the induction of Systemic Acquired Resistance (SAR) in plants. SAR is a "plant immunity" response that enhances resistance against a broad spectrum of pathogens. By activating the salicylic (B10762653) acid (SA) signaling pathway and promoting the expression of pathogenesis-related genes like pr1, these compounds can prime the plant's defense systems without having direct antimicrobial activity. This approach offers a durable and broad-spectrum method of crop protection.

In addition to inducing SAR, many isothiazole (B42339) derivatives possess direct fungicidal properties. For instance, novel isothiazole-thiazole compounds derived from 3,4-dichloroisothiazoles have shown excellent activity against oomycetes, a class of destructive plant pathogens. Some of these compounds are believed to act on the same target as oxathiapiprolin, an oxysterol-binding protein (OSBP) inhibitor, which disrupts lipid metabolism in the pathogen. The combination of direct fungicidal action and SAR induction in a single molecule represents a promising strategy for robust crop protection.

Furthermore, isothiazole derivatives have been explored as novel insecticides. Certain 3-isothiazolol analogs act as competitive antagonists of insect γ-aminobutyric acid (GABA) receptors. By blocking the normal function of these crucial neurotransmitter receptors, these compounds can lead to potent insecticidal effects, offering a different mode of action from many conventional insecticides.

The fungicidal efficacy of various isothiazole derivatives has been systematically evaluated against several plant pathogens. The table below summarizes the in-vivo activity of selected compounds against Pseudoperonospora cubensis and Phytophthora infestans.

Compound IDSubstituent GroupEC₅₀ (mg L⁻¹) vs P. cubensisEC₅₀ (mg L⁻¹) vs P. infestans
6k 4-Fluorophenyl0.0510.22
6l 4-Chlorophenyl0.0530.23
6n 4-Bromophenyl0.0490.21
6s 2,4-Dichlorophenyl0.0500.22
6u 3,4,5-Trimethoxyphenyl0.0460.20
Isotianil (Reference)0.0520.24

This table is generated based on data presented in the referenced literature and is for illustrative purposes.

Contributions to Materials Science: Exploration of Electronic and Structural Properties

Isothiazoles, including 4,5-dichloroisothiazole derivatives, are recognized as important building blocks for new materials with unique electronic, mechanical, and optical properties. mdpi.comresearchgate.net The specific arrangement of sulfur and nitrogen atoms within the aromatic ring, combined with the influence of substituents, dictates the molecule's electronic structure and its potential for creating functional materials.

Recent studies involving Density Functional Theory (DFT) calculations and single-crystal X-ray analysis have provided deep insights into the structural and electronic characteristics of 3-substituted 4,5-dichloroisothiazoles. rsc.orgrsc.org These investigations reveal how noncovalent interactions govern the solid-state assembly of these molecules. A recurrent structural motif is the π-stacking between adjacent 4,5-dichloroisothiazole rings. rsc.org This type of interaction is crucial for charge transport in organic electronic materials, suggesting that dichloroisothiazole-based compounds could be developed for applications in organic semiconductors.

Furthermore, analysis of the Molecular Electrostatic Potential (MEP) surfaces of these compounds highlights the existence of a σ-hole opposite the C-Cl covalent bonds. rsc.org This region of positive electrostatic potential facilitates the formation of halogen bonds (Cl···N and Cl···O interactions), which are strong, directional interactions that can be exploited for crystal engineering and the design of supramolecular assemblies. rsc.orgrsc.org The ability to form predictable, self-assembled structures is a key goal in materials science for creating materials with tailored properties.

The combination of π-stacking, hydrogen bonding, and halogen bonding allows for the construction of complex and robust one-dimensional supramolecular polymers in the solid state. rsc.org The precise control over intermolecular interactions offered by the 4,5-dichloroisothiazole scaffold makes it a promising candidate for the rational design of crystalline materials with specific electronic and optical functionalities.

Role in Catalysis: Design of Isothiazole-Based Catalysts for Organic Transformations

The unique electronic properties of the isothiazole ring make it an effective ligand for transition metal catalysis. Isothiazole derivatives can coordinate with metal centers, such as palladium(II), to form stable complexes that exhibit high catalytic activity in important organic reactions. researchgate.net

Specifically, Pd(II) complexes featuring isothiazole-based ligands have been successfully employed as catalysts for cross-coupling reactions, most notably the Suzuki-Miyaura reaction. researchgate.netresearchgate.netpearson.com These reactions are fundamental in synthetic chemistry for the formation of carbon-carbon bonds, enabling the construction of complex organic molecules from simpler precursors.

The isothiazole ligand plays a crucial role in the catalytic cycle. By coordinating to the palladium center, it modulates the metal's electronic properties and steric environment, which in turn influences the catalyst's activity, stability, and selectivity. Research has shown that isothiazole-based palladium catalysts can be highly efficient, facilitating cross-coupling reactions with low catalyst loadings (0.05–0.1 mol%) and short reaction times (15–30 minutes), leading to high yields (93–100%) of the desired products. researchgate.net

A significant advantage of these catalysts is their effectiveness in aqueous or aqueous-alcohol media. researchgate.net This aligns with the principles of "Green Chemistry," which advocates for the use of environmentally benign solvents. The ability to perform these powerful transformations in water reduces reliance on volatile organic solvents, making the synthetic processes safer and more sustainable. Furthermore, these catalytic systems are characterized by very low contamination of the final product with residual palladium, a critical factor in the synthesis of pharmaceutical compounds. researchgate.net

Intermediates in Advanced Organic Synthesis for Complex Molecular Architectures

The 3-Hydroxymethyl-4,5-dichloroisothiazole moiety and its precursors are valuable intermediates in advanced organic synthesis. The chlorine atoms at the 4- and 5-positions, along with the functional group at the 3-position, provide multiple reaction sites for elaboration into more complex molecular structures.

The synthesis of the title compound can be achieved through the selective reduction of the carboxylic acid group in 4,5-dichloroisothiazole-3-carboxylic acid using reagents like borane (B79455) (BH₃). researchgate.net The corresponding aldehyde, 4,5-dichloroisothiazol-3-carbaldehyde, can also be reduced to the hydroxymethyl group. researchgate.net This carbaldehyde is a key intermediate, as it can be derived from the corresponding carboxylic acid.

Once formed, this compound can be used to build larger molecules. For example, its hydroxyl group can react with other molecules, such as in the synthesis of 3-((3,4-dichloroisothiazol-5-yl)methoxy)benzo[d]isothiazole 1,1-dioxide, a complex heterocyclic system. researchgate.net This demonstrates its utility as a building block for connecting different molecular fragments.

The precursor, 4,5-dichloroisothiazole-3-carbonyl chloride, is a highly reactive intermediate that can be used to synthesize a wide range of amides and esters by reacting with various amines, alcohols, and phenols. researchgate.net This versatility allows for the introduction of the 4,5-dichloroisothiazole core into a diverse array of molecular scaffolds, which is particularly useful in medicinal chemistry and agrochemical research for creating libraries of compounds for biological screening. The ability to readily modify the functional groups attached to the isothiazole ring makes it a powerful tool for structure-activity relationship (SAR) studies.

Functionalization of Covalent Organic Frameworks (COFs) with Thiazole-Containing Moieties

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and high surface areas. Their properties can be precisely tuned by selecting appropriate building blocks or by post-synthetic modification. While distinct from isothiazoles, thiazole (B1198619) rings have been successfully incorporated into COF structures, providing insights into how related sulfur-nitrogen heterocycles can be used to create advanced functional materials.

Thiazole-linked COFs (TZ-COFs) have demonstrated exceptional physicochemical stability compared to more common imine-linked COFs. mdpi.com This enhanced stability makes them suitable for applications in demanding environments, such as photocatalysis in aqueous media. The incorporation of thiazole rings into the COF backbone can extend the π-conjugation of the framework, which is beneficial for light absorption and charge transport. nih.gov

These properties make thiazole-functionalized COFs promising materials for photocatalytic applications, such as hydrogen production from water. The rigid and electron-deficient nature of the thiazole unit can modulate local charge polarization within the framework, facilitating the separation of photogenerated electron-hole pairs and enhancing photocatalytic efficiency. nih.gov For example, thiazole-based COFs functionalized with hydroxyl groups have shown significantly higher rates of photocatalytic hydrogen evolution compared to their imine-based counterparts. nih.gov

The successful integration of thiazole moieties into COFs highlights a promising avenue for the potential use of isothiazole-containing building blocks. The unique electronic and structural properties of isothiazoles, such as this compound, could lead to the development of novel COFs with tailored functionalities for applications in catalysis, sensing, and gas storage.

Future Research Directions and Unexplored Avenues in 3 Hydroxymethyl 4,5 Dichloroisothiazole Chemistry

Targeted Synthesis of Undiscovered Structural Motifs and Analogs

The synthesis of novel analogs of 3-Hydroxymethyl-4,5-dichloroisothiazole is a primary avenue for future research. By exploring new structural motifs, chemists can modulate the compound's physicochemical properties and biological activity.

Future synthetic efforts could focus on:

Functionalization of the Hydroxymethyl Group: The hydroxyl group serves as a key handle for derivatization. Esterification, etherification, and oxidation to the corresponding aldehyde or carboxylic acid would yield a diverse library of new compounds. These derivatives could exhibit altered solubility, reactivity, and target-binding capabilities.

Modification of the Isothiazole (B42339) Ring: While the 4,5-dichloro substitution is a defining feature, exploring the synthesis of analogs with different halogenation patterns (e.g., bromo or fluoro derivatives) or the introduction of other substituents at these positions could lead to compounds with unique electronic and steric properties.

Annulation and Ring-Fusion Strategies: The construction of fused heterocyclic systems incorporating the 4,5-dichloroisothiazole core represents a significant opportunity. Creating polycyclic structures could lead to conformationally constrained analogs with enhanced selectivity for biological targets. Modern synthetic methods, such as multi-component reactions, can facilitate the efficient assembly of complex molecular architectures. researchgate.netorganic-chemistry.org

A systematic approach to analog synthesis, guided by structure-activity relationship (SAR) studies, will be crucial in identifying compounds with optimized properties.

Deeper Mechanistic Insights into Biological and Catalytic Processes

While isothiazole-containing compounds are known for their biological activity, a detailed mechanistic understanding of how this compound interacts with biological systems is largely unexplored. mdpi.com Future research should aim to elucidate these mechanisms.

Key areas for investigation include:

Identification of Biological Targets: High-throughput screening and chemoproteomic approaches can be employed to identify the specific proteins or enzymes with which this compound and its analogs interact.

Elucidation of Reaction Mechanisms: For compounds exhibiting biocidal or inhibitory activity, detailed mechanistic studies are needed to understand the chemical transformations involved. This could involve investigating potential bioactivation pathways, such as sulfur oxidation, which may lead to the formation of reactive intermediates. semanticscholar.org

Exploration of Catalytic Potential: The isothiazole ring can participate in various chemical transformations. Research into the potential catalytic activity of metal complexes featuring this compound as a ligand could open new avenues in catalysis. semanticscholar.org Understanding the mechanism of processes like dehalogenation, as seen in related chlorinated compounds, could provide insights into potential bioremediation applications. frontiersin.org

Integration of Advanced Data Science and Machine Learning in Compound Design

The application of computational tools can significantly accelerate the discovery and optimization of novel this compound derivatives.

Future research in this area should involve:

Development of QSAR Models: Quantitative Structure-Activity Relationship (QSAR) models can be developed by correlating the structural features of a series of analogs with their measured biological activity. These models can then be used to predict the activity of virtual compounds, prioritizing the synthesis of the most promising candidates. nih.gov

Application of Machine Learning and Deep Learning: Machine learning algorithms and deep learning techniques can be trained on existing chemical data to predict various properties of new molecules, including their bioactivity, toxicity, and metabolic fate. sciencedaily.comresearchgate.net These methods can help in designing novel compounds with desired properties from the ground up. nih.govresearchgate.net

Virtual Screening and Molecular Docking: Computational docking studies can be used to predict how this compound analogs bind to the active sites of specific protein targets. mdpi.commdpi.com This can provide valuable insights into the molecular basis of their activity and guide the design of more potent and selective inhibitors.

The integration of these in-silico methods with experimental work will create a powerful feedback loop for the efficient design and discovery of new functional molecules.

Exploration of Sustainable Synthetic Methodologies and Green Chemistry Principles

The development of environmentally friendly synthetic routes to this compound and its derivatives is an important goal for future research. Adhering to the principles of green chemistry can reduce the environmental impact of chemical synthesis.

Key strategies to explore include:

One-Pot and Multi-Component Reactions: Designing synthetic sequences where multiple reaction steps are carried out in a single reaction vessel without isolating intermediates can improve efficiency and reduce waste. researchgate.net

Use of Greener Solvents and Catalysts: Replacing hazardous organic solvents with more environmentally benign alternatives, such as water or bio-based solvents, is a key aspect of green chemistry. bepls.com The development and use of recyclable catalysts can also contribute to more sustainable processes. researchgate.netbepls.com

Alternative Energy Sources: The use of microwave irradiation or ultrasonic-mediated synthesis can often lead to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods. bepls.com

Neat Synthesis: Performing reactions in the absence of a solvent (neat conditions) can significantly reduce waste and simplify product purification. rsc.org

By incorporating these green chemistry principles, the synthesis of this compound and its analogs can be made more efficient, economical, and environmentally sustainable.

Q & A

Q. What are the standard synthetic routes for preparing 3-Hydroxymethyl-4,5-dichloroisothiazole, and what starting materials are typically employed?

The synthesis of this compound derivatives typically begins with 4,5-dichloroisothiazole-3-carbaldehyde as a precursor. This aldehyde undergoes condensation with methylene-active components (e.g., acetylacetone, malononitrile, ethyl 2-cyanoacetate) under reflux in polar aprotic solvents like DMSO. Acid or base catalysis facilitates Knoevenagel-type condensations to form heterocyclic frameworks. Crystallographic validation via X-ray diffraction is critical to confirm regioselectivity and structural integrity .

Q. What characterization techniques are essential for validating the structure of this compound derivatives?

Key techniques include:

  • X-ray crystallography : Resolves bond lengths, angles, and supramolecular interactions (e.g., C–H···N chains, π-stacking) using tools like Olex2 .
  • NMR spectroscopy : Confirms substituent positions and purity.
  • Elemental analysis : Validates molecular composition.
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., H···Cl vs. H···O contacts) .

Q. How can researchers modify the hydroxymethyl group in this compound for functional diversification?

The hydroxymethyl group (-CH2OH) can be oxidized to a carbonyl (-CHO) using TEMPO or converted to a chloride (-CH2Cl) via PCl5. These intermediates enable nucleophilic substitutions (e.g., with amines, thiols) or condensations (e.g., hydrazine for oxadiazole formation). Steric hindrance must be mitigated through solvent choice or microwave-assisted heating .

Advanced Research Questions

Q. How do density functional theory (DFT) and quantum theory of atoms-in-molecules (QTAIM) resolve noncovalent interactions in this compound crystals?

  • DFT (B3LYP/6-311++G(d,p)) : Maps molecular electrostatic potentials (MEPs) to identify electron-rich/depleted regions guiding supramolecular assembly.
  • QTAIM : Quantifies bond critical points (BCPs) for hydrogen bonds (ρ(r) > 0.02 a.u., ∇²ρ(r) < 0).
  • Noncovalent interaction (NCI) plots : Visualize steric/dispersion forces via reduced density gradient isosurfaces, correlating with crystallographic motifs (e.g., offset π-stacking) .

Q. What experimental design strategies optimize reaction yields in this compound synthesis?

  • Factorial designs (2^k or Box-Behnken) : Systematically vary parameters (temperature, catalyst loading) to identify main effects and interactions.
  • Response surface methodology (RSM) : Models nonlinear relationships for yield prediction.
  • Statistical validation : ANOVA (α = 0.05) confirms factor significance; residual analysis detects outliers. This reduces trial-and-error inefficiencies .

Q. How can computational reaction path search methods accelerate the development of novel derivatives?

Quantum chemical calculations (DFT, coupled cluster) predict transition states and intermediates. Automated algorithms (e.g., GRRM) identify low-energy pathways. Machine learning models suggest optimal catalysts/solvents. Experimental validation focuses on computational leads, reducing development time by 60% through feedback loops .

Q. How should researchers address contradictions in crystallographic data interpretation?

  • Cross-validate experimental X-ray geometries with DFT-optimized structures (RMSD < 0.1 Å).
  • Re-examine thermal ellipsoid models for disorder; refine with TWINABS for overlapping electron densities.
  • Compare hydrogen bonding patterns with Cambridge Structural Database benchmarks using Mercury CSD .

Q. What software tools are critical for managing and analyzing experimental data?

  • Olex2 : Refines and visualizes X-ray data (e.g., CCDC-deposited structures).
  • Gaussian/PySCF : Performs DFT calculations.
  • Mercury CSD : Compares packing motifs with database entries.
  • JMP/Minitab : Executes statistical DoE and ANOVA.
  • KNIME/Python : Automates workflows (e.g., yield prediction via ML) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.